(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
CAS No.: 1142214-49-0
Cat. No.: VC2800447
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142214-49-0 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol |
| Standard InChI | InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 |
| Standard InChI Key | GMKPMVXMQIDYJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
Introduction
Chemical Identity and Structure
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is an organic compound derived from isatin (1H-Indole-2,3-dione) through condensation with 2-hydroxyethyl hydrazine. The compound exists in a Z-configuration, as indicated by the prefix in its name, which refers to the stereochemistry around the carbon-nitrogen double bond formed during the condensation reaction.
Basic Identification Parameters
The following table presents the key identification parameters for (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]:
| Parameter | Value |
|---|---|
| CAS Number | 1142214-49-0 |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol |
| PubChem Compound | 135875758 |
The chemical structure features an indole core with a hydrazone linkage at the 3-position, to which a 2-hydroxyethyl group is attached.
Structural Representation and Identifiers
The compound can be represented through various chemical notations that provide unambiguous identification:
| Identifier Type | Notation |
|---|---|
| Standard InChI | InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 |
| Standard InChIKey | GMKPMVXMQIDYJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
These structural identifiers provide a standardized way to represent the molecule computationally and enable unambiguous identification in chemical databases.
Synthesis Methodology
The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves a condensation reaction between isatin (1H-Indole-2,3-dione) and 2-hydroxyethyl hydrazine. This reaction follows general principles of hydrazone formation, where the carbonyl group at position 3 of isatin reacts with the hydrazine derivative.
Reaction Mechanism
The condensation reaction proceeds through nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration:
-
Nucleophilic attack by the terminal nitrogen of 2-hydroxyethyl hydrazine on the carbonyl carbon at position 3 of isatin
-
Formation of a tetrahedral intermediate
-
Dehydration to form the carbon-nitrogen double bond (C=N) characteristic of hydrazones
-
Stabilization of the final product in the Z-configuration
The carbonyl group at position 3 of isatin is more reactive than the one at position 2, leading to selective condensation at this position .
Physicochemical Properties
Understanding the physicochemical properties of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] provides insights into its behavior in various environments and its potential applications.
Physical State and Appearance
Based on similar isatin derivatives, (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] likely appears as a crystalline solid, though specific descriptive information about this particular compound is limited in the available literature .
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
-
The hydrazone linkage (C=N-N) is susceptible to hydrolysis, which can lead to the regeneration of the original carbonyl compounds (isatin and 2-hydroxyethyl hydrazine)
-
The hydroxyl group on the hydroxyethyl chain can participate in hydrogen bonding and substitution reactions
-
The NH group of the indole ring can undergo various reactions typical of indoles
These functional groups make the compound potentially reactive in various chemical transformations and biological environments.
Analytical Characterization
Analytical techniques play a crucial role in confirming the structure, purity, and properties of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone].
Infrared Spectroscopy (IR)
IR spectroscopy can identify the characteristic functional groups in the compound:
-
N-H stretching of the indole ring
-
O-H stretching of the hydroxyethyl group
-
C=N stretching of the hydrazone linkage
-
C=C stretching of the aromatic rings
-
C-O stretching
Comparable isatin hydrazone compounds typically show characteristic IR absorption bands for these functional groups. For example, related hydrazinoacetamide compounds show NH2 and NH bands at around 3100-3200 cm-1 .
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides information about the structural arrangement of atoms:
-
1H NMR would show signals for:
-
Aromatic protons of the indole ring
-
Methylene protons of the hydroxyethyl chain
-
OH proton of the hydroxyethyl group
-
NH proton of the indole ring
-
-
13C NMR would confirm the carbon framework, with characteristic signals for the carbon atoms in the indole ring, the hydrazone linkage, and the hydroxyethyl chain .
Ultraviolet-visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into electronic transitions within the compound, particularly related to its conjugated π-electron system. This technique helps understand potential biological interactions and can be used for quantitative analysis.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 205.21 g/mol, along with fragmentation patterns characteristic of the structural components of the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume